molecular formula C12H17NO3 B1464423 3-[2-(Dimethylamino)ethoxy]-4-methylbenzoic acid CAS No. 1247883-55-1

3-[2-(Dimethylamino)ethoxy]-4-methylbenzoic acid

Cat. No. B1464423
CAS RN: 1247883-55-1
M. Wt: 223.27 g/mol
InChI Key: FBZWJSPKLHGORK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(Dimethylamino)ethoxy]-4-methylbenzoic acid, also known as DMEMBA, is an organic compound that has been studied for its potential to be used in scientific research. It is a derivative of benzoic acid, which is an aromatic carboxylic acid that is commonly used in a variety of applications. DMEMBA is a promising compound due to its unique properties, including its ability to act as a ligand for metal ions, its ability to form complexes with other molecules, and its usefulness in synthesizing other compounds.

Scientific Research Applications

3-[2-(Dimethylamino)ethoxy]-4-methylbenzoic acid has a variety of potential applications in scientific research. It has been studied for its ability to act as a ligand for metal ions, which could be useful in developing new materials and catalysts. Additionally, it has been studied for its ability to form complexes with other molecules, which could be useful in studying molecular interactions. 3-[2-(Dimethylamino)ethoxy]-4-methylbenzoic acid has also been studied for its usefulness in synthesizing other compounds, such as drugs, and for its potential to be used as a starting material for other organic compounds.

Mechanism of Action

The mechanism of action of 3-[2-(Dimethylamino)ethoxy]-4-methylbenzoic acid is not yet fully understood. However, it is known that the compound can act as a ligand for metal ions, forming complexes with them. This is due to the presence of the dimethylamino group, which has a strong affinity for metal ions. Additionally, the compound can form complexes with other molecules due to the presence of the ethoxy group, which can act as a Lewis acid. These properties make 3-[2-(Dimethylamino)ethoxy]-4-methylbenzoic acid a useful compound for studying molecular interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[2-(Dimethylamino)ethoxy]-4-methylbenzoic acid are not yet fully understood. However, it is known that the compound has the potential to act as a ligand for metal ions, which could be useful in developing new materials and catalysts. Additionally, the compound has the potential to form complexes with other molecules, which could be useful in studying molecular interactions.

Advantages and Limitations for Lab Experiments

The main advantages of using 3-[2-(Dimethylamino)ethoxy]-4-methylbenzoic acid for laboratory experiments are its ability to act as a ligand for metal ions, its ability to form complexes with other molecules, and its potential to be used as a starting material for other organic compounds. Additionally, the compound is relatively easy to synthesize and can be purified through a series of chromatographic steps.
The main limitation of using 3-[2-(Dimethylamino)ethoxy]-4-methylbenzoic acid for laboratory experiments is that its mechanism of action is not yet fully understood. Additionally, its biochemical and physiological effects are not yet known.

Future Directions

The future directions of research on 3-[2-(Dimethylamino)ethoxy]-4-methylbenzoic acid include further study of its mechanism of action, its biochemical and physiological effects, and its potential applications in scientific research. Additionally, further research should be conducted into the synthesis of the compound and its potential to be used as a starting material for other organic compounds. Finally, further study should be conducted into the potential of the compound to act as a ligand for metal ions, its ability to form complexes with other molecules, and its potential to be used in the development of new materials and catalysts.

properties

IUPAC Name

3-[2-(dimethylamino)ethoxy]-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-9-4-5-10(12(14)15)8-11(9)16-7-6-13(2)3/h4-5,8H,6-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZWJSPKLHGORK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(Dimethylamino)ethoxy]-4-methylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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